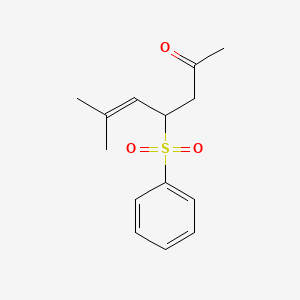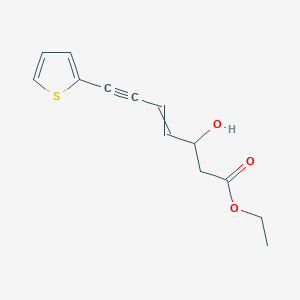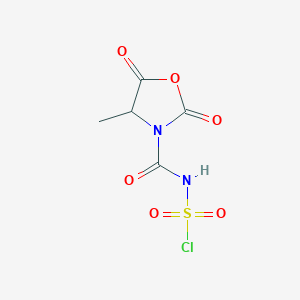
Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an azirine ring and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a phenyl-substituted azirine with a conjugated diene ester. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The phenyl group and the azirine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets and pathways. The azirine ring and the conjugated diene system can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(2-oxoazepan-1-yl)penta-2,4-dienoate
- Methyl 5-(2-oxopyrrolidin-1-yl)penta-2,4-dienoate
- Methyl 5-(2-oxopiperidin-1-yl)penta-2,4-dienoate
Uniqueness
Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate is unique due to the presence of the azirine ring and the phenyl group, which confer specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack these structural features .
Propriétés
Numéro CAS |
63361-98-8 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
methyl 5-(3-phenyl-2H-azirin-2-yl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H13NO2/c1-17-13(16)10-6-5-9-12-14(15-12)11-7-3-2-4-8-11/h2-10,12H,1H3 |
Clé InChI |
CBVSKRFUNWWXDO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC=CC1C(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)

![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)







![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
